molecular formula C17H15NO B14116313 5-(2,5-Dimethylphenoxy)isoquinoline

5-(2,5-Dimethylphenoxy)isoquinoline

Cat. No.: B14116313
M. Wt: 249.31 g/mol
InChI Key: VIEYNMVJDMWKFX-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylphenoxy)isoquinoline is a chemical compound with the molecular formula C17H15NO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethylphenoxy)isoquinoline can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of boronic acids or esters and halides in the presence of a palladium catalyst .

Another method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds through cyclization under acidic conditions to form isoquinoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylphenoxy)isoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

5-(2,5-Dimethylphenoxy)isoquinoline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylphenoxy)isoquinoline involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors, leading to a range of biological effects. The exact mechanism depends on the specific structure and functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,5-Dimethylphenoxy)isoquinoline is unique due to the presence of the 2,5-dimethylphenoxy group, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in its interactions with molecular targets compared to other isoquinoline derivatives.

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

5-(2,5-dimethylphenoxy)isoquinoline

InChI

InChI=1S/C17H15NO/c1-12-6-7-13(2)17(10-12)19-16-5-3-4-14-11-18-9-8-15(14)16/h3-11H,1-2H3

InChI Key

VIEYNMVJDMWKFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=CC=CC3=C2C=CN=C3

Origin of Product

United States

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